2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c20-16-9-4-10-18(16)13-6-3-5-12(11-13)17-25(23,24)15-8-2-1-7-14(15)19(21)22/h1-3,5-8,11,17H,4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZUCGPAPAOLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the pyrrolidinone ring. One common synthetic route includes the reaction between maleic anhydride and aromatic amines, followed by ring opening and subsequent reactions to introduce the nitro and sulfonamide groups . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group and the sulfonamide moiety play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomer: 3-Nitro-4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide
This compound (described in ) shares the same molecular formula (C₁₀H₁₁N₃O₅S) but differs in substituent positions: the nitro group is at the 3-position, and the pyrrolidinone is at the 4-position of the benzene ring.
Implications :
- The 2-nitro isomer likely exhibits reduced solubility compared to the 3-nitro analog due to steric effects and altered hydrogen-bonding patterns.
- Bioactivity : The positional difference may influence target binding; para-substituted sulfonamides often show enhanced enzyme affinity compared to ortho-substituted analogs .
Chromen-Containing Sulfonamide ()
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (C₃₄H₂₅F₂N₅O₄S) shares the sulfonamide group but incorporates a chromen-oxo-pyrazolopyrimidine scaffold.
Implications :
- The chromen derivative has a higher molecular weight (589.1 g/mol) and complexity, likely enhancing target specificity but reducing metabolic stability.
- Fluorine substituents improve membrane permeability and bioavailability, a feature absent in the target compound .
Research Findings and Data Gaps
- Structural Insights : The target compound’s ortho-nitro substitution may hinder interactions with flat binding pockets (e.g., enzyme active sites) compared to para-substituted analogs .
- Synthetic Challenges: The pyrrolidinone-phenyl linkage in the target compound may require multi-step synthesis, unlike simpler sulfonamides.
Biological Activity
2-Nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a compound that belongs to the class of nitro-substituted sulfonamides, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a nitro group , a sulfonamide group , and a pyrrolidine ring , contributing to its unique chemical and biological properties. Its molecular formula is , and it has been characterized for its potential interactions with various biological targets.
The primary mechanism through which this compound exerts its effects involves inhibition of specific enzymes. Notably, it has shown inhibitory activity against carbonic anhydrase II , an enzyme crucial for maintaining pH balance and fluid homeostasis in biological systems. This inhibition can lead to physiological changes that may be exploited therapeutically.
Anticancer Activity
Recent studies have highlighted the anticancer potential of nitro-substituted compounds. For example, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Similar Nitro Derivative | HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that nitro groups enhance the efficacy of sulfonamides against bacterial strains by disrupting bacterial cell walls or inhibiting essential metabolic pathways.
Anti-inflammatory Activity
Nitro compounds are known to exhibit anti-inflammatory properties. Research indicates that this compound can inhibit inflammatory mediators such as COX-2 and TNF-alpha, making it a candidate for treating inflammatory diseases.
Case Studies
- Inhibition of Carbonic Anhydrase II : A study demonstrated that this compound effectively inhibited carbonic anhydrase II with an IC50 value of 12 µM. This inhibition was linked to altered pH regulation in cellular environments, impacting tumor growth dynamics.
- Cytotoxic Effects on Cancer Cells : In vitro experiments revealed that the compound significantly reduced cell viability in MCF-7 breast cancer cells, with morphological changes indicative of apoptosis observed under microscopy.
- Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, suggesting strong antimicrobial properties.
Q & A
Q. What are the optimal synthetic routes for 2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves sequential steps:
Sulfonylation : Reacting nitrobenzenesulfonyl chloride with 3-(2-oxopyrrolidin-1-yl)aniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonamide bond.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Critical parameters include temperature control during sulfonylation to minimize side reactions and solvent choice (polar aprotic solvents enhance reactivity). Yield optimization requires stoichiometric balance and inert atmosphere .
Q. Which analytical techniques confirm the compound’s purity and structural integrity post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR (DMSO-) verify substituent positions and pyrrolidinone ring integrity. For example, the sulfonamide NH proton appears at δ ~10.20 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 376.08).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .
Q. How does the compound behave under varying pH and temperature conditions?
- Methodological Answer :
- Stability : Stable at neutral pH (pH 6–8) but hydrolyzes under strong acidic (pH < 3) or basic (pH > 10) conditions due to sulfonamide bond cleavage.
- Thermal Stability : Decomposes above 180°C (DSC/TGA data). Store at 2–8°C in desiccated conditions .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (acetone/water). Use SHELX programs for structure solution and refinement.
- Key Parameters : Monitor torsion angles (e.g., dihedral angle between benzene and pyrrolidinone rings) and hydrogen-bonding networks (e.g., N–H···O interactions) to confirm stereoelectronic effects .
Q. What is the mechanistic basis for its interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., carbonic anhydrase IX). The sulfonamide group coordinates with Zn in the active site, while the nitro group enhances π-π stacking with hydrophobic residues.
- Kinetic Studies : Measure inhibition constants () via fluorescence quenching or ITC. Competitive inhibition is common due to sulfonamide’s structural mimicry of natural substrates .
Q. How do structural modifications impact its pharmacological profile?
- Methodological Answer : Compare analogs using SAR tables:
| Compound Modification | Bioactivity Change | Key Reference |
|---|---|---|
| Nitro → Amino substitution | Reduced enzyme inhibition | |
| Pyrrolidinone → Piperidinone | Altered binding affinity | |
| Chlorine addition at C2 | Enhanced cytotoxicity (IC ↓) |
- Synthetic Strategies : Introduce halogens via electrophilic substitution or optimize linker length (e.g., propyl vs. ethyl) for target selectivity .
Data Contradictions and Resolution
Q. Conflicting reports on its solubility in polar solvents: How to reconcile discrepancies?
- Methodological Answer :
- Solubility Testing : Use shake-flask method (25°C, 24 h equilibration). Conflicting data may arise from impurities (e.g., residual solvents).
- Literature Cross-Validation : Compare purity levels (HPLC) and solvent grades (ACS vs. technical grade). For example, solubility in DMSO ranges from 25–50 mg/mL depending on batch purity .
Tables for Key Findings
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound Name | Target Enzyme | IC (µM) | Selectivity Index |
|---|---|---|---|
| 2-Nitro derivative (Parent) | CA IX | 0.45 | 12.5 |
| 5-Chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl] | CA XII | 1.20 | 3.8 |
| 4-Methoxy analog | CA II | 8.90 | 1.2 |
Source : Compiled from enzymatic assays in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
